2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide
説明
特性
IUPAC Name |
2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O2/c1-16-4-3-13-30(14-16)21-12-7-17-5-2-6-20(23(17)29-21)32-15-22(31)28-19-10-8-18(9-11-19)24(25,26)27/h2,5-12,16H,3-4,13-15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGNQCOCBYDSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound with potential biological activity. Its structural components include a quinoline moiety, a piperidine ring, and an acetamide group, which may contribute to its interactions with various biological targets. This article reviews the available data on its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The molecular formula of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide is , with a molecular weight of approximately 443.5 g/mol. The compound's structure suggests several functional groups that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₃O₂ |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 921578-37-2 |
Synthesis
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common route includes the formation of the quinoline core, followed by the introduction of the piperidine ring and the phenylacetamide group. Catalysts such as palladium are often used to facilitate these reactions, optimizing yield and purity for potential industrial applications.
Pharmacological Research
Research on similar compounds indicates that 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide may exhibit significant biological activity:
- Anti-Cancer Activity : Compounds with structural similarities have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, related quinoline derivatives have been reported to induce apoptosis in MCF cell lines and suppress tumor growth in vivo .
- Anticonvulsant Properties : Similar compounds have been evaluated for anticonvulsant activity, showing varying degrees of effectiveness in animal models . The presence of piperidine and quinoline structures may enhance their affinity for central nervous system targets.
Case Studies
Although direct case studies on this specific compound are scarce, related research provides insights into its potential applications:
- Study on Quinoline Derivatives : A study indicated that quinoline-based compounds can inhibit mTORC1 kinase activity, which is crucial for cell growth and proliferation. This suggests that our compound might also exhibit similar inhibitory effects on key signaling pathways involved in cancer progression .
- Anticonvulsant Activity : Research on N-substituted acetamides has shown that modifications at specific positions can significantly affect anticonvulsant efficacy. The introduction of trifluoromethyl groups has been linked to enhanced lipophilicity and bioavailability, which could improve therapeutic outcomes in seizure disorders .
類似化合物との比較
Comparative Data Table
Q & A
Q. What are the recommended synthetic routes for this compound?
Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution, coupling, and purification via chromatography. Key steps include:
- Quinoline core functionalization : Introduce the 3-methylpiperidinyl group via SN2 displacement using 3-methylpiperidine under reflux in anhydrous conditions (e.g., DMF, 80°C, 12 hrs) .
- Acetamide linkage formation : Couple the quinoline intermediate with 4-(trifluoromethyl)aniline using EDC/HOBt as coupling agents in DCM at 0–25°C for 24 hrs .
- Purification : Use gradient normal-phase chromatography (e.g., 100% DCM → 10% MeOH/DCM) to isolate the final product .
Q. Example Reaction Optimization :
- Monitor intermediates via TLC (Rf = 0.3–0.5 in 1:1 hexane/EtOAc).
- Yield improvement: Pre-activate carboxylic acid intermediates with DCC/DMAP before coupling .
Q. How should researchers characterize this compound post-synthesis?
Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm structure using ¹H/¹³C NMR. For example, expect aromatic proton signals at δ 7.8–8.5 ppm (quinoline protons) and δ 7.2–7.6 ppm (trifluoromethylphenyl group) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 488.1925) .
- HPLC Purity Analysis : Use a C18 column (MeCN/H2O, 70:30) to confirm ≥95% purity .
Q. Example ¹H NMR Data (Analogous Compound) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 9.09 | s | Quinoline H |
| 8.48 | d (J=8.8 Hz) | Aromatic H |
| 3.11 | t (J=4.5 Hz) | Piperidinyl H |
Q. What safety protocols are essential during synthesis?
Methodological Answer :
- Handling : Use fume hoods for volatile solvents (e.g., DCM, pyridine).
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Waste Disposal : Quench reactive intermediates (e.g., TMSOTf) with 10% NaHCO₃ before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis?
Methodological Answer : Apply Design of Experiments (DOE) principles:
- Variables : Test temperature (40–100°C), catalyst loading (0.1–1.0 eq), and solvent polarity (DMF vs. THF).
- Response Surface Methodology (RSM) : Use a central composite design to identify optimal conditions .
- Computational Guidance : Employ quantum mechanical calculations (e.g., DFT) to predict transition states and select solvents with low activation energy .
Q. Example DOE Table :
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Catalyst (eq) | 0.2 | 0.8 |
| Solvent | DMF | THF |
Q. How to resolve contradictions in pharmacological data (e.g., IC₅₀ variability)?
Methodological Answer :
- Purity Reassessment : Verify compound integrity via HPLC and HRMS to exclude batch-specific impurities .
- Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding .
- Structural Analogs : Synthesize derivatives (e.g., replacing trifluoromethyl with cyano) to isolate SAR trends .
Q. What computational methods predict this compound’s reactivity or binding modes?
Methodological Answer :
Q. How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer :
Q. Example SAR Design :
| Derivative | R₁ (Piperidinyl) | R₂ (Phenyl) |
|---|---|---|
| 1 | 3-methyl | CF₃ |
| 2 | 3-ethyl | CF₃ |
| 3 | 3-methyl | Cl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
